molecular formula C29H33NO6 B11150333 (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B11150333
M. Wt: 491.6 g/mol
InChI Key: NQISNCPXCAZLNE-UHFFFAOYSA-N
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Description

The compound (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a cyclopenta[c]chromen core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps, including the formation of the cyclopenta[c]chromen core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and therapeutic effects.

    Medicine: Explored for its potential use in drug development and treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with a similar structure and reactivity.

    Diketene: Used in the synthesis of various organic compounds, similar to the cyclopenta[c]chromen core.

Uniqueness

(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate: stands out due to its unique combination of functional groups and potential biological activity. Its specific structure allows for diverse chemical modifications and applications in various scientific fields.

Properties

Molecular Formula

C29H33NO6

Molecular Weight

491.6 g/mol

IUPAC Name

(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C29H33NO6/c1-2-3-4-8-12-21-17-24-22-13-9-14-23(22)28(32)36-26(24)18-25(21)35-27(31)15-16-30-29(33)34-19-20-10-6-5-7-11-20/h5-7,10-11,17-18H,2-4,8-9,12-16,19H2,1H3,(H,30,33)

InChI Key

NQISNCPXCAZLNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OC(=O)CCNC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCC4

Origin of Product

United States

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